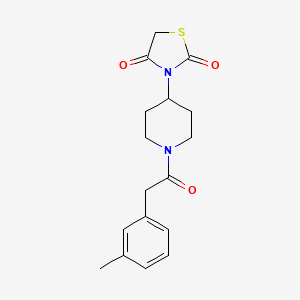

3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative featuring a piperidin-4-yl group at position 3 of the TZD core, linked via a 2-(m-tolyl)acetyl moiety. The TZD scaffold is well-documented in medicinal chemistry for its role in targeting metabolic enzymes, such as aldose reductase and peroxisome proliferator-activated receptors (PPARs) . The m-tolyl (meta-methylphenyl) group contributes hydrophobic interactions, while the acetyl-piperidine substituent may enhance binding affinity through hydrogen bonding and steric compatibility with enzyme active sites.

Properties

IUPAC Name |

3-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-12-3-2-4-13(9-12)10-15(20)18-7-5-14(6-8-18)19-16(21)11-23-17(19)22/h2-4,9,14H,5-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZWVDNEGLHLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of m-tolyl acetic acid with piperidine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve the use of green chemistry principles to minimize waste and environmental impact. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazolidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiazoline derivatives .

Scientific Research Applications

3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-m-Tolyl-5-arylthiazolidine-2,4-diones ()

These derivatives feature an m-tolyl group at position 3 and aryl groups at position 5. Molecular docking studies revealed superior binding affinity to aldose reductase compared to Epalrestat, a clinically used inhibitor .

Mannich Base Derivatives ()

Compounds such as 4a (5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)TZD) and 4b (3-(piperidin-1-ylmethyl)-5-(thiophen-2-ylmethylene)TZD) target cyclooxygenase-2 (COX-2). Their piperidin-1-ylmethyl substituents and heterocyclic moieties enable selective COX-2 inhibition, with docking scores comparable to Diclofenac . In contrast, the target compound’s acetyl-piperidine linker may favor alternative targets like aldose reductase due to reduced steric bulk.

Pan-Pim Kinase Inhibitors ()

YPC-21440 and related TZDs bearing imidazo[1,2-b]pyridazine groups exhibit nanomolar inhibition of Pim kinases, critical in cancer progression.

Quinoline-Based TZDs with Triazole Linkers ()

Compounds like 9a incorporate triazole-quinoline moieties, synthesized via click chemistry.

Pharmacokinetic and Physicochemical Properties

- However, the acetyl-piperidine group may balance this via hydrogen bonding, improving solubility over purely aromatic derivatives (e.g., ’s methoxybenzylidene-TZDs) .

- Synthetic Accessibility : Piperidine-catalyzed reactions (as in and ) are scalable for TZD derivatives, whereas triazole-linked analogues () require multi-step click chemistry, complicating synthesis .

Biological Activity

3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, often abbreviated as MTTD, belongs to the thiazolidine-2,4-dione (TZD) family of compounds. These compounds are recognized for their diverse biological activities, including anti-diabetic, anti-cancer, and anti-inflammatory properties. The unique structural features of MTTD, which include a thiazolidine core linked to a piperidine ring and an m-tolyl acetyl group, enhance its pharmacological potential.

Structural Characteristics

The thiazolidine-2,4-dione structure is characterized by a five-membered ring containing sulfur and two carbonyl groups. This configuration is crucial for its biological interactions. The addition of the piperidine moiety and m-tolyl acetyl group further modifies its activity profile.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance, thiazolidin-4-one derivatives have been shown to induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways . MTTD's structural similarity to these derivatives suggests potential anticancer activity, warranting further investigation.

Anti-Inflammatory Effects

Thiazolidine derivatives have demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines and oxidative stress markers in various cell lines . This suggests that MTTD may possess similar properties, contributing to its therapeutic potential in metabolic disorders.

Synthesis and Evaluation

A study synthesized several new thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against human cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Among these compounds, one derivative exhibited significantly lower IC50 values compared to standard treatments like irinotecan . While specific data on MTTD's IC50 values are not available in current literature, its structural analogs indicate promising anticancer potential.

The biological activity of MTTD is likely mediated through multiple pathways:

- PPAR Activation : TZDs are known to activate peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose and lipid metabolism .

- Apoptosis Induction : Similar compounds have been shown to trigger apoptosis in tumor cells via mitochondrial pathways .

- Antioxidant Activity : Some thiazolidine derivatives exhibit antioxidant properties that could protect against oxidative stress-related damage in cells .

Comparative Analysis of Thiazolidine Derivatives

| Compound Name | Anticancer Activity | Anti-Diabetic Activity | Anti-Inflammatory Activity |

|---|---|---|---|

| MTTD | Potential (needs study) | Likely (TZD core) | Possible (structural analogs) |

| Compound 18 | High IC50 against A549 | Enhanced glucose uptake | Effective against inflammation |

| Compound 14b | IC50 = 8.66 μM against PTP1B | Not specified | Moderate effects reported |

Q & A

Q. What are the established synthetic routes for 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-step approach involving:

Piperidine functionalization : Substitution at the piperidine nitrogen with 2-(m-Tolyl)acetyl chloride under anhydrous conditions (e.g., dichloromethane, NaOH) to form the acetylated intermediate .

Thiazolidine-2,4-dione conjugation : Condensation of the functionalized piperidine with thiazolidine-2,4-dione using catalysts like piperidine in ethanol under reflux (3–5 hours) .

Purification : Recrystallization from ethanol or acetonitrile to achieve >95% purity.

Q. Key variables :

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological steps :

- Spectroscopic analysis :

- Chromatography :

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

- Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How do substituent variations on the piperidine or thiazolidine-dione moieties affect bioactivity, and how can contradictions in literature data be resolved?

Case study :

- Piperidine modifications : Pfizer’s arylpiperidine derivatives (e.g., 4-(2-methoxyphenyl)-1-piperidinyl analogs) show enhanced CNS activity due to improved blood-brain barrier penetration . Contrastingly, bulky substituents reduce solubility, complicating direct comparisons .

- Thiazolidine-dione substitutions : Electron-withdrawing groups (e.g., Cl) at the 5-position increase antimicrobial activity but may introduce cytotoxicity .

Q. Resolving contradictions :

Q. What are the best practices for handling this compound’s reactivity and ensuring laboratory safety?

Safety protocols :

- Personal protective equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and EN 374-certified respirators for aerosolized particles .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent thiazolidine ring hydrolysis .

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Q. How can researchers design experiments to elucidate the compound’s metabolic stability and degradation pathways?

Methodological framework :

Q. What computational tools are effective for predicting the compound’s physicochemical properties and target interactions?

Tools and workflows :

- ADMET prediction : Use SwissADME to estimate logP (~2.8), solubility (~0.05 mg/mL), and CYP450 inhibition .

- Molecular docking : AutoDock Vina for PPAR-γ or 5-HT receptor binding simulations; validate with SPR or ITC binding assays .

- Reaction path analysis : ICReDD’s quantum chemical calculations to optimize synthetic routes and reduce trial-and-error experimentation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial efficacy across studies?

Hypothesis testing :

- Strain variability : Test against standardized ATCC strains (e.g., S. aureus ATCC 25923) rather than clinical isolates with undefined resistance profiles .

- Concentration gradients : Use MIC assays with 2-fold dilutions (1–128 µg/mL) and include positive controls (e.g., ciprofloxacin) .

- Synergistic effects : Screen with adjuvants (e.g., β-lactamase inhibitors) to distinguish intrinsic activity from resistance mechanisms .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Process optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.